molecular formula C12H11NO4 B1312393 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- CAS No. 83039-57-0

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-

Cat. No.: B1312393
CAS No.: 83039-57-0
M. Wt: 233.22 g/mol
InChI Key: STJGCFDYPNABQG-UHFFFAOYSA-N
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Description

Structurally, it belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used as reactive intermediates in organic synthesis for forming stable amide bonds with primary amines .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGCFDYPNABQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423649
Record name 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83039-57-0
Record name Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83039-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- typically involves the esterification of 2,5-dioxopyrrolidine with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylbenzoic acid and 2,5-dioxopyrrolidine, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- with key analogs based on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Data
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- 4-methylbenzoyloxy C₁₂H₁₁NO₄ 233.22* Presumed reactivity as an NHS ester; no direct melting point or spectral data available.
2,5-Pyrrolidinedione, 1-[(3,4-dimethylbenzoyl)oxy]- 3,4-dimethylbenzoyloxy C₁₃H₁₃NO₄ 247.25 Identified as a pyrolysis product in high-temperature cooking; linked to necrotic cell death in THP1 immune cells .
2,5-Pyrrolidinedione, 1-(benzoyloxy)- Benzoyloxy C₁₁H₉NO₄ 219.19 Exhibits antibacterial and antifungal properties in essential oils of Acalypha wilkesiana .
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- 4-chlorobenzoyloxy C₁₁H₈ClNO₄ 253.64 Used as an NHS ester intermediate; CAS 68388-09-0 .
2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- 2-chlorobenzoyloxy C₁₁H₈ClNO₄ 253.64 Structural isomer of the 4-chloro derivative; CAS 68388-08-9 .
1-[(Propioloyloxy)-2,5-pyrrolidinedione Propioloyloxy C₇H₅NO₄ 167.12 Smaller substituent; higher polarity due to triple bond (C≡C); used in polymer synthesis .

*Calculated based on molecular formula.

Key Research Findings

Thermal Degradation and Toxicity :

  • The 3,4-dimethylbenzoyloxy derivative forms during high-temperature pyrolysis of sucrose-histidine mixtures, highlighting its role as a cytotoxic byproduct in processed foods .

Medicinal Chemistry Applications :

  • Benzoyloxy and methyl-substituted derivatives are associated with antifungal and anti-inflammatory properties, though specific mechanisms require further study .

Polymer and Material Science: Pyrrolidinedione-based NHS esters are pivotal in synthesizing enzyme-responsive nanomaterials, enabling targeted drug release in biomedical applications .

Biological Activity

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a benzoyl moiety, which contributes to its biological properties. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3, and it has a molecular weight of approximately 205.21 g/mol.

The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : The compound may alter signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidinediones exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can reduce inflammation in animal models more effectively than standard anti-inflammatory drugs such as ibuprofen .

CompoundIn Vivo ActivityComparison to Ibuprofen
Compound 17High efficacy in reducing rat paw edemaMore effective than ibuprofen
Compound 1Equipotent to ibuprofenEquivalent effectiveness

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated notable antimicrobial effects against various pathogens. For example, certain synthesized derivatives showed promising activity against Culex quinquefasciatus larvae, indicating potential applications in pest control . The larvicidal activity was quantified as follows:

CompoundLD50 (µg/mL)Comparison to Permethrin
Compound 1e26.06More active than permethrin (26.14)
Compound 1f26.89Comparable activity

Synthesis Methods

The synthesis of 2,5-Pyrrolidinedione typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Benzoylation : The introduction of the benzoyl group is performed using acylation methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Results showed that specific derivatives significantly reduced inflammation compared to controls .
  • Larvicidal Activity Assessment : Another study focused on the larvicidal efficacy against Culex quinquefasciatus, demonstrating that synthesized compounds had lower LD50 values than commercial insecticides like permethrin .

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